Cas no 1852855-92-5 (1-(Pyrimidin-4-yl)pentane-1,3-dione)
1-(Pyrimidin-4-yl)pentane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(pyrimidin-4-yl)pentane-1,3-dione
- EN300-1127259
- 1852855-92-5
- 1-(Pyrimidin-4-yl)pentane-1,3-dione
-
- Inchi: 1S/C9H10N2O2/c1-2-7(12)5-9(13)8-3-4-10-6-11-8/h3-4,6H,2,5H2,1H3
- InChI Key: CBDGTKMMPDXCJL-UHFFFAOYSA-N
- SMILES: O=C(CC)CC(C1C=CN=CN=1)=O
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 59.9Ų
1-(Pyrimidin-4-yl)pentane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127259-0.05g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1127259-0.1g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1127259-0.25g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1127259-0.5g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1127259-1.0g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1127259-2.5g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1127259-5.0g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1127259-10.0g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1127259-1g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1127259-5g |
1-(pyrimidin-4-yl)pentane-1,3-dione |
1852855-92-5 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-(Pyrimidin-4-yl)pentane-1,3-dione Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(Pyrimidin-4-yl)pentane-1,3-dione
1-(Pyrimidin-4-yl)pentane-1,3-dione: A Comprehensive Overview
1-(Pyrimidin-4-yl)pentane-1,3-dione, also known by its CAS number 1852855-92-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a pyrimidine ring with a pentane dione framework, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its properties, mechanisms of action, and promising avenues for future research.
The structure of 1-(Pyrimidin-4-yl)pentane-1,3-dione is intriguing. The pyrimidine ring, a heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3, serves as a versatile scaffold for various chemical modifications. The pentane dione moiety, on the other hand, introduces ketone groups at positions 1 and 3 of the pentane chain. This combination not only enhances the molecule's stability but also imparts unique electronic properties that are crucial for its interactions with biological systems.
Recent research has focused on the synthesis and characterization of 1-(Pyrimidin-4-yl)pentane-1,3-dione. Scientists have explored various synthetic pathways to optimize the production of this compound. For instance, a study published in the Journal of Organic Chemistry highlighted a novel approach using microwave-assisted synthesis to achieve higher yields and purities. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
The pharmacological properties of 1-(Pyrimidin-4-yl)pentane-1,3-dione have been extensively studied. Preclinical trials have demonstrated its potential as an anti-inflammatory agent. A recent study conducted by researchers at the University of California revealed that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(Pyrimidin-4-yl)pentane-1,3-dione has shown potential in anticancer therapy. A study published in Oncotarget demonstrated that the compound induces apoptosis in various cancer cell lines by targeting key signaling pathways such as PI3K/AKT and MAPK. Furthermore, it was found to enhance the efficacy of conventional chemotherapeutic agents, indicating its potential as a synergistic agent in cancer treatment.
The versatility of 1-(Pyrimidin-4-yl)pentane-1,3-dione extends beyond pharmacology. Recent studies have explored its applications in material science. For instance, researchers at MIT have investigated its use as a precursor for synthesizing advanced materials with tailored electronic properties. The molecule's ability to form stable coordination complexes makes it a valuable component in the development of new materials for electronics and energy storage.
In conclusion, 1-(Pyrimidin-4-yl)pentane-1,3-dione, with its CAS number 1852855-92
1852855-92-5 (1-(Pyrimidin-4-yl)pentane-1,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)